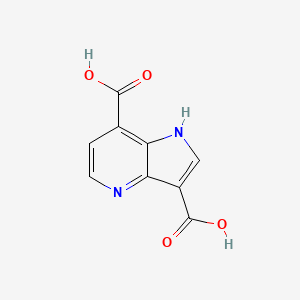

![molecular formula C5H12ClNO3 B1525375 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride CAS No. 1311313-64-0](/img/structure/B1525375.png)

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride

Overview

Description

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a chemical compound with the CAS Number: 1311313-64-0 . It has a molecular weight of 169.61 . The IUPAC name for this compound is (2-methoxyethyl)glycine hydrochloride . It is typically stored at room temperature . The compound is usually in the form of a powder .

Molecular Structure Analysis

The InChI code for 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H . The InChI key is XBCWQWKHOGWBDA-UHFFFAOYSA-N . Physical And Chemical Properties Analysis

The physical form of 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride is a powder . It is stored at room temperature .Scientific Research Applications

Organic Chemistry

“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is a chemical compound with the CAS Number: 1311313-64-0 . It is used in the field of organic chemistry .

Application

One application of this compound is in the ring-opening reaction of epoxides with amines . This process provides β-amino alcohols in high yields with excellent regioselectivity . Importantly, this epoxide ring-opening protocol can be used for the introduction of amines in natural products during late-stage transformations .

Method of Application

The method involves a metal- and solvent-free acetic acid-mediated ring-opening reaction of epoxides with amines . This process is environmentally friendly due to its metal- and solvent-free conditions .

Results or Outcomes

The outcomes of this process are β-amino alcohols, which are important building blocks for the synthesis of a wide range of biologically active natural and synthetic products, such as natural alkaloids, unnatural amino acids, chiral auxiliaries, and pharmaceuticals . The reaction yields are high and the regioselectivity is excellent .

Occupational and Environmental Health

“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is related to “2-(2-methoxyethoxy)ethanol” (also known as diethylene glycol monomethyl ether), which is used as an anti-icing agent in the formulation of jet fuel JP-8 .

Application

The urinary metabolite of “2-(2-methoxyethoxy)ethanol”, known as (2-methoxyethoxy)acetic acid (MEAA), has been demonstrated to be a useful biomarker of exposure to jet fuel JP-8 . This is significant because JP-8 is the main battlefield fuel for all military operations in the United States Armed Forces and represents the single largest chemical exposure in Department of Defense personnel .

Method of Application

MEAA was used to measure exposure of jet propulsion fuel 8 (JP-8) in United States Air Force (USAF) personnel working at six airbases within the United States . Post-shift urine specimens from various personnel including high, moderate, and low exposure workgroup categories were collected and analyzed by a gas chromatographic-mass spectrometric test method .

Results or Outcomes

The study found that urinary MEAA can be used as an accurate biomarker of exposure for JP-8 workers and clearly distinguished the differences in JP-8 exposure by workgroup category . The number of samples detected as positive for MEAA exposure were significantly higher in the high exposure category compared to the moderate and low exposure categories .

Pharmaceutical Testing

“2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” is used in pharmaceutical testing .

Application

This compound is used as a reference standard in pharmaceutical testing . Reference standards are important in pharmaceutical testing as they provide a defined reference point against which other substances can be compared .

Method of Application

The compound is used as a reference standard in various analytical techniques used in pharmaceutical testing, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), and mass spectrometry (MS) . These techniques are used to identify and quantify the active pharmaceutical ingredient (API) in a drug product .

Results or Outcomes

The use of “2-[(2-Methoxyethyl)amino]acetic acid hydrochloride” as a reference standard helps ensure the accuracy and reliability of pharmaceutical testing . This contributes to the quality assurance of pharmaceutical products, ensuring that they are safe and effective for use .

Safety And Hazards

The safety information for 2-[(2-Methoxyethyl)amino]acetic acid hydrochloride indicates that it has the GHS07 pictogram . The signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name |

2-(2-methoxyethylamino)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-3-2-6-4-5(7)8;/h6H,2-4H2,1H3,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBCWQWKHOGWBDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-Methoxyethyl)amino]acetic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1525293.png)

![3-amino-1H-pyrrolo[3,2-b]pyridine-7-carbonitrile](/img/structure/B1525295.png)

![4-bromo-2-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525296.png)

![6-methyl-1H-pyrrolo[3,2-c]pyridin-3-amine](/img/structure/B1525299.png)

![3-bromo-6-(trifluoromethyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525300.png)

![5-Bromo-3-iodo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1525301.png)

![5-methyl-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B1525303.png)